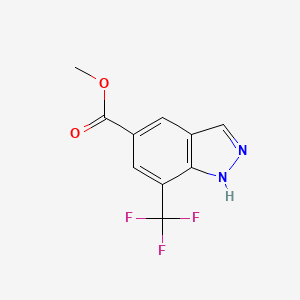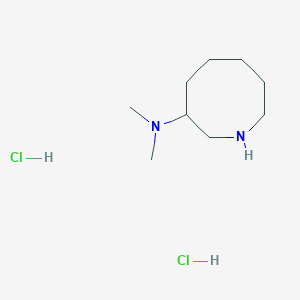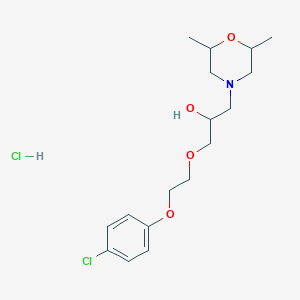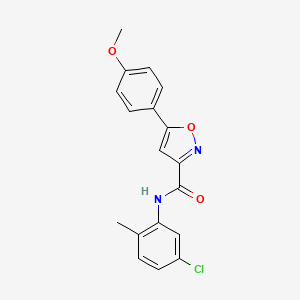
Methyl 7-(trifluoromethyl)-1H-indazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest, Methyl 7-(trifluoromethyl)-1H-indazole-5-carboxylate, is a fluorinated indazole derivative. Indazoles are heterocyclic compounds that have been extensively studied due to their diverse range of biological activities and potential pharmaceutical applications. The introduction of a trifluoromethyl group into the indazole ring can significantly alter the compound's physical and chemical properties, as well as its biological activity .
Synthesis Analysis
The synthesis of fluorinated indazoles, such as this compound, is not directly described in the provided papers. However, similar compounds have been synthesized through various methods. For instance, the synthesis of related triazolo[1,5-a]pyrimidine derivatives has been achieved through regioselective one-step procedures, indicating that similar methodologies could potentially be applied to the synthesis of the compound . Additionally, the synthesis of Methyl 1H-1,2,4-triazole-3-carboxylate from 1H-1,2,4-triazole suggests that a multi-step synthesis involving hydroxymethylation, oxidation, and esterification could be relevant .
Molecular Structure Analysis
The molecular structure of fluorinated indazoles has been determined using X-ray crystallography. The study reveals that these compounds are 1H-tautomers and can crystallize in chiral space groups, forming helices with a three-fold screw axis. This unique crystallization behavior is attributed to supramolecular interactions such as hydrogen bonds and aromatic interactions . The crystal structures of related compounds, such as 7-(arylamino)-5-methyl-2-(trifluoromethyl)-[1,2,4]-triazolo-[1,5-a]pyrimidine derivatives, also show strong intermolecular interactions and different molecular arrangements influenced by the type and position of substituents .
Chemical Reactions Analysis
The chemical reactivity of related compounds, such as Methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate, has been studied in the context of acetylation reactions. These studies have shown that the presence of certain functional groups can significantly decrease the susceptibility to acetylation, leading to regioselective outcomes . This information suggests that the chemical reactivity of this compound could also be influenced by its fluorinated substituents.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated indazoles are influenced by the presence of fluorine atoms. Fluorine atoms are highly electronegative, which can affect the acidity, lipophilicity, and overall stability of the molecule. The introduction of a trifluoromethyl group into the indazole ring is likely to increase the compound's lipophilicity and metabolic stability, making it a potentially valuable moiety in drug design . The properties of related compounds, such as the solvate structures of 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid, also highlight the importance of intermolecular interactions and solvent effects on the physical state of these molecules .
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
methyl 7-(trifluoromethyl)-1H-indazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O2/c1-17-9(16)5-2-6-4-14-15-8(6)7(3-5)10(11,12)13/h2-4H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTMRDKCXGHWYDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C(=C1)C(F)(F)F)NN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2-Chloro-3-pyridinyl){4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}methanone](/img/structure/B3018909.png)
![4-([1,1'-Biphenyl]-4-yl)-6-chloro-2-phenylpyrimidine](/img/structure/B3018911.png)

![2-Cyclopropyl-4-[[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B3018919.png)
![N-[(E)-2-(benzenesulfonyl)-2-(6-chloropyridin-3-yl)ethenyl]-4-methoxyaniline](/img/structure/B3018920.png)

![4-[[(Z)-2-Cyano-3-[4-(trifluoromethyl)phenyl]prop-2-enoyl]amino]benzoic acid](/img/structure/B3018923.png)
![2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-naphthalen-1-ylacetamide](/img/structure/B3018925.png)

![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B3018927.png)

![1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(3-phenylpropyl)urea](/img/structure/B3018930.png)

